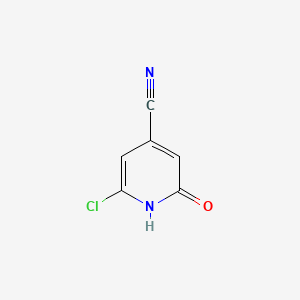

2-Chloro-6-hydroxypyridine-4-carbonitrile

Descripción

2-Chloro-6-hydroxypyridine-4-carbonitrile is a chemical compound with the molecular formula C6H3ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a hydroxyl group, and a nitrile group attached to a pyridine ring, making it a versatile building block in organic synthesis .

Propiedades

IUPAC Name |

2-chloro-6-oxo-1H-pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFXMLZXFRMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxypyridine-4-carbonitrile typically involves the chlorination of 6-hydroxypyridine-4-carbonitrile. One common method includes the reaction of 6-hydroxypyridine-4-carbonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, yielding 2-Chloro-6-hydroxypyridine-4-carbonitrile .

Industrial Production Methods

Industrial production of 2-Chloro-6-hydroxypyridine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Formation of 2-amino-6-hydroxypyridine-4-carbonitrile or 2-thio-6-hydroxypyridine-4-carbonitrile.

Oxidation: Formation of 2-chloro-6-oxo-pyridine-4-carbonitrile.

Reduction: Formation of 2-chloro-6-hydroxy-pyridine-4-amine.

Aplicaciones Científicas De Investigación

2-Chloro-6-hydroxypyridine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-hydroxypyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-hydroxypyridine: Similar structure but with the hydroxyl group at the 4-position instead of the 6-position.

6-Chloro-2-hydroxypyridine: Similar structure but with the chloro group at the 6-position and hydroxyl group at the 2-position.

Uniqueness

2-Chloro-6-hydroxypyridine-4-carbonitrile is unique due to the presence of both a chloro and hydroxyl group on the pyridine ring, along with a nitrile group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .

Actividad Biológica

2-Chloro-6-hydroxypyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

- IUPAC Name : 2-Chloro-6-hydroxypyridine-4-carbonitrile

- CAS Number : 1556812-05-5

- Molecular Formula : C6H4ClN3O

- Molecular Weight : 171.57 g/mol

Antimicrobial Properties

Research indicates that 2-Chloro-6-hydroxypyridine-4-carbonitrile exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for its antimicrobial effectiveness .

Anticancer Activity

Preliminary studies have suggested that this compound also possesses anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 2-Chloro-6-hydroxypyridine-4-carbonitrile. In models of neuroinflammation, this compound demonstrated the ability to reduce oxidative stress and inflammation markers:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| TNF-α (pg/mL) | 200 | 50 |

These findings suggest that it may be beneficial in the treatment of neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

A case study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of pyridine compounds, including 2-Chloro-6-hydroxypyridine-4-carbonitrile. The study found that modifications at the carbonitrile position significantly influenced antimicrobial potency, with certain derivatives exhibiting up to fourfold increases in activity against resistant strains .

Research Findings on Neuroprotection

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with 2-Chloro-6-hydroxypyridine-4-carbonitrile led to improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-hydroxypyridine-4-carbonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of chlorinated pyridine derivatives typically involves condensation and cyclization reactions. For example, analogous compounds like 6-(4-Chlorophenyl)-oxazolo-pyridine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene . To optimize yield, control reaction temperature (80–120°C), use inert atmospheres, and employ chromatographic purification (e.g., silica gel column) to isolate the product. Reaction progress can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Chloro-6-hydroxypyridine-4-carbonitrile?

Methodological Answer:

- X-ray crystallography : Resolves molecular conformation and bond angles, as demonstrated for pyridine derivatives in crystallographic studies .

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for nitrile (~110 ppm) and hydroxyl groups.

- IR spectroscopy : Detects functional groups (e.g., -CN stretch at ~2200 cm, -OH stretch at ~3200 cm) .

- Mass spectrometry : Confirms molecular weight via ESI-MS or GC-MS, with fragmentation patterns validating the structure.

Q. What safety protocols are critical when handling chlorinated pyridine derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic vapors (e.g., HCl).

- Waste disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity and stability of 2-Chloro-6-hydroxypyridine-4-carbonitrile in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing -Cl and -CN groups activate the pyridine ring toward nucleophilic attack at specific positions. For example:

- Steric effects : Bulky substituents (e.g., naphthyl groups) hinder reactivity at adjacent positions, as seen in analogous compounds .

- Electronic effects : The hydroxyl group at C6 can participate in hydrogen bonding, stabilizing intermediates. Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

- Experimental validation : Perform kinetic studies under varying pH and solvent polarities to map substituent effects .

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound across different studies?

Methodological Answer:

- Purity assessment : Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs.

- Analytical cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .

- Impurity profiling : Employ HPLC-MS to identify byproducts (e.g., unreacted starting materials) that may skew results .

- Standardization : Adopt consistent drying protocols (e.g., vacuum desiccation) to eliminate solvent residues affecting physical properties .

Q. What strategies are employed to achieve regioselective functionalization of 2-Chloro-6-hydroxypyridine-4-carbonitrile?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting groups : Temporarily block the hydroxyl group (e.g., with TMSCl) to direct reactions to the chloro or nitrile sites .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids selectively modifies the chloro position using Pd catalysts .

Q. In pharmacological studies, how is the bioactivity of chlorinated pyridine carbonitriles evaluated while ensuring reproducibility?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

- Targeted enzyme studies : Use fluorescence-based assays to measure inhibition of kinases or phosphodiesterases, referencing structural analogs with known bioactivity .

- Reproducibility measures : Standardize cell culture conditions (e.g., passage number, serum batches) and validate results across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.